molecular formula C23H21N3O2S B2817165 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895010-05-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2817165
CAS No.: 895010-05-6
M. Wt: 403.5
InChI Key: NYORNANSFYINPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide (CAS 895006-79-8) is a synthetic small molecule with a molecular formula of C17H17N3O2S and a molecular weight of 327.40 g/mol . This compound is part of the benzothiazole chemical class, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential . Benzothiazole derivatives are the subject of ongoing scientific investigation and have demonstrated a wide range of biological activities in research settings, including antitumor, antimicrobial, and anti-inflammatory effects . Specifically, compounds based on the thiazole and thiazolidine structures have been researched for their multi-target effects in addressing pathological processes associated with neurodegenerative conditions, such as inhibiting cholinesterase activity and amyloid-beta aggregation . Researchers may find value in this chemical as a key building block or intermediate for developing novel therapeutic agents or as a probe for studying biochemical pathways . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-28-19-11-6-12-20-22(19)25-23(29-20)26(16-18-10-7-13-24-15-18)21(27)14-17-8-4-3-5-9-17/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYORNANSFYINPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.42 g/mol
  • Structural Features : It contains a benzo[d]thiazole moiety, a phenyl group, and a pyridin-3-ylmethyl substituent, which contribute to its biological activity and interactions with various biological targets.

Anticancer Activity

Research indicates that compounds featuring benzo[d]thiazole moieties often exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study : A study involving derivatives of 2-(4-aminophenyl)benzothiazole showed promising results against approximately 60 human tumor cell lines. Among these, certain compounds demonstrated considerable anticancer activity, suggesting that modifications in the molecular structure can enhance efficacy against specific cancers .
  • Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects include the induction of apoptosis and inhibition of cell proliferation. For example, thiazolidin derivatives have been shown to activate both extrinsic and intrinsic apoptotic pathways in HeLa cells .

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties, particularly against Gram-positive bacteria. The presence of the thiazole and pyridine rings is associated with diverse pharmacological activities, including antibacterial effects.

  • Research Findings : Studies have highlighted the antibacterial activity of thiazole-containing compounds, indicating their ability to inhibit bacterial growth effectively .
  • Comparative Analysis : Similar compounds have been tested for their antimicrobial efficacy, revealing that structural variations significantly influence biological activity .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Moiety : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The ethoxy group is introduced to enhance solubility and bioavailability.
  • Final Coupling Reactions : The final product is obtained through coupling reactions that link the phenyl and pyridine groups to the benzo[d]thiazole framework.

Research Findings Summary Table

Study FocusKey Findings
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines; mechanisms include apoptosis induction .
Antimicrobial ActivityEffective against various bacterial strains; potential for development as new antimicrobial agents .
Structural AnalysisVariations in structure impact biological activity; thiazole and pyridine contributions are crucial .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chloro or bromo substituents (e.g., 4,6-dichloro) enhance electrophilicity and antimicrobial activity but reduce solubility compared to ethoxy .

Acetamide Substituent Diversity

The N,N-disubstituted acetamide group is a critical pharmacophore. Comparisons include:

Compound Name Acetamide Substituents Biological Relevance Reference
Target Compound Phenyl, pyridin-3-ylmethyl Potential CNS or kinase targeting N/A
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole, pyrimidine, methylphenyl Anticancer (kinase inhibition)
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) Diphenylpropyl, 4-hydroxyphenyl Enhanced solubility via phenolic -OH
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide Bromophenyl, nitrochlorophenyl Antimicrobial (MICs: 13–27 µmol/L)

Key Observations :

  • Pyridinylmethyl Group : Unique to the target compound, this substituent may improve blood-brain barrier penetration or kinase binding compared to alkyl chains (e.g., diphenylpropyl in 40005) .
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in ) enhance antimicrobial activity but may increase toxicity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (logP) : The 4-ethoxy group increases logP compared to hydroxyl or polar substituents (e.g., 40005 with -OH has lower logP) .
  • Solubility : Ethoxy and pyridinyl groups balance lipophilicity and aqueous solubility, contrasting with poorly soluble halogenated analogs .
  • Metabolic Stability : The ethoxy group may resist oxidative metabolism better than methoxy or hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide?

  • Structural Features : The compound contains a benzo[d]thiazole core substituted with an ethoxy group, a phenyl-acetamide chain, and a pyridin-3-ylmethyl group. These moieties contribute to its potential interactions with biological targets like enzymes or receptors .
  • Physicochemical Properties : Molecular formula: C₂₃H₂₁N₃O₂S; molecular weight: 403.5 g/mol. The ethoxy group enhances solubility, while the aromatic systems influence stability and reactivity .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Stepwise Synthesis :

Benzo[d]thiazole Formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) under reflux with catalysts like H₂SO₄ .

Functionalization : Introduction of the ethoxy group via nucleophilic substitution .

Coupling Reactions : Amide bond formation between the benzo[d]thiazole intermediate and phenyl/pyridine derivatives using coupling agents (e.g., EDC/HOBt) .

  • Optimization : Solvent choice (DMF, acetonitrile), temperature control (60–100°C), and purification via column chromatography are critical for yields >70% .

Q. How is the compound characterized to confirm purity and structure?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Case Example : Variability in cytotoxicity (e.g., IC₅₀ ranging from 5–50 µM in cancer cell lines) may arise from differences in assay conditions (e.g., MTT vs. ATP-based assays) or cell line specificity (e.g., HeLa vs. MCF-7) .
  • Methodological Adjustments :

  • Standardize assay protocols (e.g., incubation time, cell density).
  • Validate compound stability in culture media using LC-MS .
  • Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanisms .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Solubility Enhancement :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the phenyl ring without disrupting bioactivity .
  • Use prodrug approaches (e.g., esterification of the ethoxy group) .
    • Metabolic Stability :
  • Modify the pyridinylmethyl group to reduce CYP450-mediated oxidation .
  • Conduct microsomal stability assays to identify vulnerable sites .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key Modifications :

  • Benzo[d]thiazole Core : Substitution at the 4-position with bulkier groups (e.g., isopropoxy) increases hydrophobic interactions with target proteins .
  • Pyridine Ring : Fluorination at the pyridine 4-position improves binding affinity to kinases by 2–3 fold .
    • Tools : Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or tubulin .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?

  • Target Identification :

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .
    • Pathway Analysis : RNA-seq or proteomics to map downstream effects (e.g., apoptosis, cell cycle arrest) .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may reflect differences in membrane permeability or efflux pump expression.
    • Resolution :
  • Compare MIC values under standardized CLSI guidelines.
  • Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Methodological Recommendations

  • Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve stereochemical ambiguities .
  • Bioactivity Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.